Europium(III) chloride hexahydrate

描述

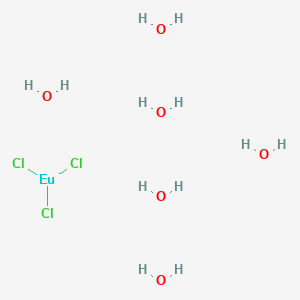

Europium(III) chloride hexahydrate is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is commonly used in research and various industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Europium(III) chloride hexahydrate can be synthesized by treating europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O). This process involves dissolving europium(III) oxide in aqueous hydrochloric acid, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, this compound is often prepared using the “ammonium chloride route.” This method involves heating europium(III) oxide or hydrated europium chloride with ammonium chloride (NH₄Cl) at around 230°C. The reaction produces ammonium pentachloroeuropate, which decomposes thermally to yield anhydrous europium(III) chloride .

化学反应分析

Types of Reactions

Europium(III) chloride hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrogen gas: Used for reduction reactions.

Lithium bis(trimethylsilyl)amide: Used for substitution reactions in THF.

Major Products Formed

Europium(II) chloride (EuCl₂): Formed by reduction.

Europium bis(trimethylsilyl)amide (Eu(N(SiMe₃)₂)₃): Formed by substitution.

科学研究应用

Europium(III) chloride hexahydrate has a wide range of scientific research applications, including:

Luminescent Materials: It is used as a precursor for synthesizing luminescent europium complexes, which are employed in optoelectronic devices and display technologies.

Biological Studies: this compound is used in biological assays and imaging due to its luminescent properties.

Material Science: It is utilized in the preparation of lanthanide-containing polystyrene beads for mass cytometry calibration and internal standards.

作用机制

The mechanism of action of europium(III) chloride hexahydrate primarily involves its ability to form coordination complexes with various ligands. These complexes exhibit unique luminescent properties due to the transfer of energy from the ligands to the europium ion through the “antenna effect.” This energy transfer results in the emission of light, making europium complexes valuable in luminescent applications .

相似化合物的比较

Similar Compounds

- Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)

- Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

- Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

Uniqueness

Europium(III) chloride hexahydrate is unique due to its strong luminescent properties, which are more pronounced compared to other lanthanide chlorides. This makes it particularly valuable in applications requiring high luminescence, such as display technologies and biological imaging .

属性

IUPAC Name |

trichloroeuropium;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDWVTKHJOZOBQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Eu](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3EuH12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051695 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-92-7 | |

| Record name | Europium(III) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How can the thermal decomposition of europium trichloride hexahydrate be monitored?

A1: The thermal decomposition of europium trichloride hexahydrate can be effectively monitored using a combination of spectroscopic techniques. These include ultraviolet–visible (UV-vis) diffuse reflection spectroscopy [, ] and luminescence spectroscopy []. These methods provide complementary information about the decomposition process. UV Vis diffuse reflection spectroscopy highlights structural and environmental changes around the europium ion [], while luminescence spectroscopy is sensitive to changes in the coordination environment of the Eu3+ ion []. Both techniques have successfully identified intermediate hydrated forms of europium trichloride, such as the penta-, tetra-, tri-, di-, and monohydrates, during the decomposition process [, , ].

Q2: What is the crystal structure of europium trichloride hexahydrate?

A2: Europium trichloride hexahydrate crystallizes in the monoclinic system with the space group P2/n []. The europium ion in the structure is coordinated to eight oxygen atoms, forming a square-antiprismatic geometry []. Two chlorine atoms occupy opposite faces of the square antiprism, adopting a cis configuration []. The Eu-O bond distances vary from 2.401(6) to 2.431(5) Å, while the Eu-Cl distance is 2.774(2) Å [].

Q3: What are the potential applications of europium trichloride hexahydrate in latent fingerprint detection?

A3: Europium trichloride hexahydrate plays a crucial role in enhancing latent fingerprint detection by forming luminescent complexes with the reaction products of ninhydrin and amino acids found in fingerprints []. This complex exhibits strong Eu3+ luminescence at 615 nm when excited with near-ultraviolet (UV) light, enabling the visualization of fingerprints on challenging surfaces []. The use of benzo(f)ninhydrin further enhances the luminescence intensity compared to ninhydrin, improving the sensitivity of fingerprint detection [].

Q4: What are the known toxicological effects of europium trichloride hexahydrate on aquatic organisms?

A4: Studies using zebrafish embryos as a model organism have shown that europium trichloride hexahydrate can negatively impact embryonic development in a dose-dependent manner []. Exposure to europium chloride hexahydrate resulted in increased mortality, delayed hatching, reduced body length, and decreased heart rate in zebrafish embryos []. These findings suggest that europium chloride hexahydrate can disrupt cardiac development, potentially by interfering with heart muscle function [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。